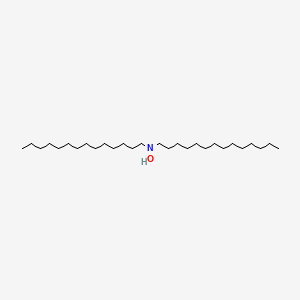

N,N-ditetradecylhydroxylamine

Description

Contextualizing Hydroxylamines within Contemporary Organic Chemistry

Hydroxylamines, with the general formula R-NH-OH or R₂N-OH, represent a versatile class of organic compounds that play a significant role in modern organic synthesis and chemical research. wikipedia.orgcardiff.ac.uk They can function as potent reducing agents in a variety of organic and inorganic reactions and are also utilized as antioxidants for substances like fatty acids. wikipedia.org In the realm of molecular biology, concentrated hydroxylamine (B1172632) solutions are employed to induce mutations in DNA, primarily by hydroxylating cytidine, which leads to specific transition mutations. wikipedia.org

One of the most industrially significant applications of hydroxylamines is in the synthesis of oximes through their reaction with aldehydes or ketones. byjus.com This reaction is fundamental to the production of caprolactam, the monomer required for manufacturing Nylon 6, a widely used polymer. wikipedia.orgbyjus.com The formation of oximes is also a useful technique for the purification of aldehydes and ketones. wikipedia.org

Furthermore, hydroxylamines, particularly those with electron-withdrawing groups on the nitrogen atom (hydroxamic acids), have been explored as effective oxygen atom nucleophiles in transition-metal-catalyzed allylic substitutions. organic-chemistry.org Depending on the metal catalyst used, such as palladium or iridium, these reactions can selectively yield linear or branched O-allylated hydroxylamines, expanding the toolkit for creating complex organic molecules. organic-chemistry.org The synthesis of hydroxylamines themselves can be achieved through various routes, including the reduction of nitro compounds and the oxidation of amines. cardiff.ac.uk

Research Significance of N,N-Ditetradecylhydroxylamine in Academic Inquiry

The research significance of this compound stems primarily from its application as a high-performance additive in polymer chemistry. Its molecular structure, featuring two long fourteen-carbon chains, makes it particularly effective as an antioxidant and thermal stabilizer for various elastomers and plastics. epo.orggoogle.comgoogle.com

The synthesis of this compound has been documented through several pathways. One common method involves the direct oxidation of N,N-ditetradecylamine, often using an oxidizing agent like hydrogen peroxide in a suitable solvent such as n-propanol. prepchem.com This process yields the product as white crystalline needles. prepchem.com An alternative synthesis route involves the reaction of hydroxylamine hydrochloride with 1-bromotetradecane (B124005) in the presence of a base like triethylamine. nih.gov This reaction can produce this compound alongside the mono-substituted N-tetradecylhydroxylamine. nih.gov

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₅₉NO | google.com.pg |

| Appearance | White needles / solid | prepchem.comnih.gov |

| Melting Point | 97-99 °C | prepchem.com |

| Melting Point | 94-95 °C | nih.gov |

This interactive table provides key data points for this compound.

The principal area of academic and industrial investigation for this compound is its role in preventing the degradation of polymers. It is frequently cited as a component in antioxidant blends designed to protect materials such as polyolefins from damage induced by heat, oxidation, and radiation. epo.orgjustia.comjustia.com

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is predominantly focused on its application as a stabilizer in polymer formulations. It is often incorporated into complex antioxidant systems, where it acts synergistically with other additives like phenolic antioxidants and phosphites to enhance the durability of plastic materials. epo.orggoogle.comjustia.com

Research findings highlight its effectiveness in a variety of contexts, as detailed in the following table.

| Research Area | Key Findings | Source(s) |

| Elastomer Stabilization | Included in blends with other compounds to serve as a high-temperature antioxidant for elastomers. | epo.org |

| Polyolefin Stabilization | Used to stabilize polyolefins against thermal and oxidative degradation, often in combination with other stabilizers. | justia.comjustia.com |

| Stabilization of Irradiated Polymers | Employed in antioxidant formulations for polyolefin films, particularly those sterilized by gamma or electron-beam radiation for use in packaging. | justia.comepo.org |

| Functionalized Nanoparticles | Listed as a potential hydroxylamine stabilizer for use with functionalized nanoparticles. | google.com.na |

| Polymer Additive Blends | Utilized as a component in stabilizer compositions to reduce the required amount of other additives, such as phosphorus-based stabilizers. | justia.com |

This interactive table summarizes detailed research findings on the applications of this compound.

These studies collectively underscore the compound's value in specialized industrial applications where polymer longevity and performance under stress are critical. Its inclusion in patents for stabilized polymer compositions for packaging, automotive parts, and other demanding applications demonstrates its established role in advanced material science. google.comepo.orggoogle.com

Properties

CAS No. |

119588-89-5 |

|---|---|

Molecular Formula |

C28H59NO |

Molecular Weight |

425.8 g/mol |

IUPAC Name |

N,N-di(tetradecyl)hydroxylamine |

InChI |

InChI=1S/C28H59NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30H,3-28H2,1-2H3 |

InChI Key |

DDLNUIWJEDITCB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for N,n Ditetradecylhydroxylamine

Established Synthetic Pathways to N,N-Ditetradecylhydroxylamine

The synthesis of this compound can be effectively achieved through two principal routes: the alkylation of hydroxylamine (B1172632) or its derivatives with long-chain halogenated precursors, and the transformation of a pre-formed N,N-di(tetradecyl)amine scaffold.

Alkylation of Hydroxylamines with Halogenated Precursors (e.g., 1-Bromotetradecane)

A common and direct method for the synthesis of N,N-dialkylhydroxylamines is the N-alkylation of hydroxylamine with alkyl halides. In the case of this compound, this involves the reaction of hydroxylamine with two equivalents of a tetradecyl halide, such as 1-bromotetradecane (B124005).

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the product. The choice of solvent and base is crucial for the success of this reaction, as is the control of the reaction temperature to prevent side reactions. The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbon of 1-bromotetradecane in a nucleophilic substitution reaction. Due to the presence of two reactive N-H bonds in hydroxylamine, the reaction proceeds in a stepwise manner, first forming N-tetradecylhydroxylamine, which is then further alkylated to yield the desired this compound. A significant challenge in this approach is the potential for overalkylation to form the corresponding trialkylamine oxide or other byproducts. Careful control of stoichiometry and reaction conditions is therefore essential.

Table 1: Illustrative Reaction Parameters for Alkylation of Hydroxylamine

| Parameter | Condition |

| Alkylating Agent | 1-Bromotetradecane |

| Substrate | Hydroxylamine hydrochloride |

| Base | Sodium carbonate or Triethylamine |

| Solvent | Ethanol, Dimethylformamide (DMF) |

| Temperature | 50-80 °C |

| Reaction Time | 12-24 hours |

Synthesis from Amine Precursors (e.g., N,N-Di(tetradecyl)amine) via Oxidation or Reduction Pathways

An alternative strategy involves the synthesis of the N,N-ditetradecylamine precursor first, followed by its conversion to the corresponding hydroxylamine. This can be achieved through either oxidation of the tertiary amine or reduction of a suitable derivative.

Oxidation of N,N-Di(tetradecyl)amine:

The direct oxidation of secondary amines to N,N-dialkylhydroxylamines is a well-established method. scispace.com Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids (like m-CPBA), and urea-hydrogen peroxide (UHP). scispace.com The reaction involves the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic oxygen of the oxidizing agent.

For the synthesis of this compound, N,N-di(tetradecyl)amine would be treated with a suitable oxidant under controlled conditions. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding nitrone or other degradation products. Recent methods have focused on developing milder and more selective oxidation protocols. scispace.com

Reduction Pathways:

While less common for the direct synthesis of N,N-dialkylhydroxylamines from their corresponding secondary amines, reduction pathways are relevant in the broader context of hydroxylamine synthesis. For instance, the reduction of nitrones, which can be formed from the oxidation of secondary amines, can yield hydroxylamines. However, for the direct conversion of N,N-di(tetradecyl)amine, an oxidation approach is more direct.

Investigation of Reaction Mechanisms in this compound Formation

The formation of this compound via the alkylation of hydroxylamine with 1-bromotetradecane proceeds through a sequential nucleophilic substitution (SN2) mechanism. In the first step, the nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic methylene (B1212753) carbon of 1-bromotetradecane, displacing the bromide ion. This results in the formation of N-tetradecylhydroxylamine. A base present in the reaction mixture then deprotonates the nitrogen, regenerating its nucleophilicity. The resulting N-tetradecylhydroxylamine anion then undergoes a second SN2 reaction with another molecule of 1-bromotetradecane to yield this compound.

The mechanism for the oxidation of N,N-di(tetradecyl)amine to this compound depends on the oxidizing agent used. With hydrogen peroxide, the reaction is believed to proceed via a nucleophilic attack of the amine nitrogen on the peroxide oxygen. The reaction is often catalyzed by the presence of certain metal ions or proceeds under slightly acidic conditions. The key step is the transfer of an oxygen atom from the oxidant to the nitrogen of the amine.

Optimization of Synthetic Conditions for Enhanced Yield and Purity of this compound

The optimization of synthetic conditions is paramount to maximize the yield and purity of this compound and to minimize the formation of byproducts.

For the alkylation pathway , key parameters to optimize include:

Stoichiometry: A precise control of the molar ratio of hydroxylamine to 1-bromotetradecane is crucial to avoid both incomplete reaction and overalkylation.

Base: The choice of base (e.g., inorganic carbonates vs. organic amines) and its concentration can influence the reaction rate and selectivity.

Solvent: The polarity and proticity of the solvent can affect the solubility of reactants and the rate of the SN2 reaction.

Temperature and Reaction Time: Higher temperatures can accelerate the reaction but may also promote side reactions. Optimization involves finding a balance that allows for a reasonable reaction time with minimal byproduct formation.

For the oxidation of N,N-di(tetradecyl)amine , optimization would focus on:

Oxidizing Agent: The selection of a mild and selective oxidizing agent is critical to prevent over-oxidation. The concentration of the oxidant also needs to be carefully controlled.

Catalyst: In some oxidation reactions, the use of a catalyst can enhance the reaction rate and selectivity at lower temperatures.

pH: The pH of the reaction medium can significantly influence the rate and outcome of the oxidation.

Work-up and Purification: The development of an efficient work-up and purification protocol (e.g., extraction, chromatography) is essential to isolate the this compound in high purity.

Table 2: Factors for Optimization and their Potential Impact

| Factor | Potential Impact on Yield and Purity |

| Reactant Molar Ratio | Affects conversion and selectivity; prevents over- or under-alkylation. |

| Choice of Base/Catalyst | Influences reaction rate and can suppress side reactions. |

| Solvent Polarity | Affects solubility of reactants and intermediates, influencing reaction kinetics. |

| Reaction Temperature | Higher temperatures increase reaction rate but may lead to decomposition or side products. |

| Reaction Time | Insufficient time leads to low conversion; excessive time can promote byproduct formation. |

This table provides a general framework for the optimization of the synthesis of this compound based on established principles of organic synthesis.

Reactivity Profiles and Mechanistic Investigations of N,n Ditetradecylhydroxylamine

Fundamental Chemical Transformations of N,N-Ditetradecylhydroxylamine

The core chemical transformations of this compound revolve around the oxidation of the hydroxylamine (B1172632) moiety to form a nitrone, which can then undergo further reactions.

The most straightforward and synthetically valuable transformation of N,N-disubstituted hydroxylamines, including this compound, is their oxidation to the corresponding nitrones. chimia.ch This process involves a two-electron oxidation that converts the N-hydroxy group into an N-oxide of an imine. researchgate.net The general reaction involves the removal of the hydrogen atom from the hydroxyl group and one hydrogen atom from an α-carbon of one of the tetradecyl chains.

The oxidation can be accomplished using a variety of reagents under mild conditions. arkat-usa.org Historically, yellow mercuric oxide (HgO) has been a common choice for this transformation. chimia.charkat-usa.org More recently, due to the toxicity of mercury compounds, alternative and more environmentally benign methods have been developed. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), have emerged as highly efficient oxidants for this purpose. acs.orgcnr.itacs.org IBX, in particular, has shown high efficiency and regioselectivity in the oxidation of unsymmetrical N,N-disubstituted hydroxylamines. acs.orgacs.org Other methods include the use of reagents like N-t-butylbenzenesulfinimidoyl chloride in the presence of a base. arkat-usa.org

For this compound, which is a symmetrical hydroxylamine, the issue of regioselectivity does not arise, as oxidation of either α-carbon leads to the same nitrone product. The long alkyl chains may influence the choice of solvent to ensure solubility.

| Oxidizing Agent | Typical Reaction Conditions | Reference |

|---|---|---|

| Mercuric Oxide (HgO) | CH₂Cl₂, room temperature | chimia.ch |

| o-Iodoxybenzoic acid (IBX) | CH₂Cl₂, room temperature | acs.orgacs.org |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | chimia.ch |

| N-t-butylbenzenesulfinimidoyl chloride / DBU | CH₂Cl₂, -78 °C to room temperature | arkat-usa.org |

| Manganese Dioxide (MnO₂) | Various solvents, room temperature | chimia.ch |

Once formed, the nitrone derived from this compound serves as a valuable 1,3-dipole in cycloaddition reactions. rsc.org The most significant of these is the [3+2] cycloaddition (or Huisgen 1,3-dipolar cycloaddition) with a dipolarophile, typically an alkene, to form a five-membered heterocyclic ring known as an isoxazolidine (B1194047). chim.itqu.edu.samdpi.com This reaction is a powerful tool for carbon-carbon and carbon-oxygen bond formation, often with a high degree of stereocontrol. qu.edu.samdpi.com

The nitrone possesses a 4π-electron system distributed over the oxygen, nitrogen, and α-carbon atoms. chesci.com In the cycloaddition reaction with an alkene (a 2π-electron system), a new five-membered isoxazolidine ring is formed in a concerted, pericyclic fashion. chesci.com The regioselectivity of the addition is governed by both steric and electronic factors, specifically by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. chim.itmdpi.com For typical electron-rich or neutral alkenes reacting with aldonitrones, the major regioisomer formed is the 5-substituted isoxazolidine. chim.it

The reaction can be carried out with a wide variety of alkenes, including electron-rich, electron-poor, and unactivated systems, leading to a diverse range of substituted isoxazolidines. organic-chemistry.orgnih.gov These isoxazolidine products are stable and can serve as precursors for the synthesis of other important molecules, such as β-amino alcohols, by reductive cleavage of the N-O bond.

| Dipolarophile Class | Specific Example | Resulting Structure Feature | Reference |

|---|---|---|---|

| Terminal Alkenes | Styrene | 5-Phenylisoxazolidine | arkat-usa.org |

| Cyclic Alkenes | Norbornene | Fused polycyclic isoxazolidine | qu.edu.sa |

| Electron-deficient Alkenes | Methyl acrylate | Isoxazolidine-4-carboxylate | mdpi.com |

| Electron-rich Alkenes | Ethyl vinyl ether | 5-Ethoxyisoxazolidine | chim.it |

Redox Chemistry of this compound and its Derivatives

The redox chemistry of hydroxylamines is central to their function and reactivity, involving the transfer of electrons and changes in the oxidation state of the nitrogen atom.

This compound can undergo oxidation through different electron transfer pathways. The conversion to a nitrone is formally a two-electron oxidation. researchgate.netorientjchem.org However, the process can also proceed via one-electron steps.

A one-electron oxidation of a N,N-disubstituted hydroxylamine generates a dialkylaminoxyl (nitroxide) radical intermediate. nih.gov These nitroxide radicals are relatively stable radical species. Further one-electron oxidation of this radical intermediate would lead to a nitroxonium ion, which can then deprotonate at the α-carbon to yield the final nitrone product.

The oxidation state of the nitrogen atom in this compound is -1. youtube.com Upon one-electron oxidation to the nitroxide radical, the formal oxidation state of nitrogen becomes 0. In the final nitrone product, the nitrogen atom is in a +1 formal oxidation state. Conversely, reduction of the hydroxylamine can also occur, though it is less common in synthetic applications.

The specific pathway (one-electron vs. two-electron transfer) can depend on the nature of the oxidizing agent and the reaction conditions. For example, electrochemical oxidation or reaction with certain metal complexes may favor sequential one-electron transfers. rsc.orgnih.gov

The redox potential of a hydroxylamine system, which quantifies its tendency to be oxidized or reduced, is influenced by several factors:

Substituent Effects: The nature of the alkyl groups attached to the nitrogen atom plays a crucial role. The two electron-donating tetradecyl groups in this compound increase the electron density on the nitrogen atom. This generally makes the hydroxylamine easier to oxidize, thus lowering its oxidation potential compared to unsubstituted hydroxylamine.

pH of the Medium: The redox potential of hydroxylamines is often pH-dependent. In acidic media, the hydroxylamine can be protonated. The oxidation of the protonated species can be more difficult, leading to a higher redox potential. orientjchem.orgrsc.org

Solvent and Chemical Environment: The polarity of the solvent can influence the stability of the charged or radical intermediates formed during the redox process, thereby affecting the potential. Furthermore, coordination to metal ions or electrostatic interactions with other molecules in the immediate environment can significantly alter the redox potentials. nih.gov

Oxidizing/Reducing Agent: The potential of the reacting partner (the oxidant or reductant) determines the thermodynamic driving force for the electron transfer reaction.

| Factor | Influence on Oxidation Potential | Reference |

|---|---|---|

| Electron-donating substituents (e.g., alkyl groups) | Lowers the oxidation potential (easier to oxidize) | N/A (General Chemical Principle) |

| Increasing pH (less acidic) | Generally lowers the oxidation potential | rsc.org |

| Protonation (low pH) | Increases the oxidation potential (harder to oxidize) | orientjchem.org |

| Coordination to metal centers | Can significantly increase or decrease the potential | nih.gov |

Other Significant Reaction Pathways

While oxidation to nitrones is the predominant reaction pathway, N,N-disubstituted hydroxylamines can participate in other transformations. One such reaction is the Cope-type hydroamination, which is the reverse of the Cope elimination of tertiary N-oxides. mdpi.com This reaction involves the addition of the N-H bond of a hydroxylamine across an alkene or alkyne, although it is more commonly applied with N-monosubstituted hydroxylamines. researchgate.net

Additionally, N,N-dialkylhydroxylamines can be prepared through the alkylation of hydroxylamine or N-alkylhydroxylamines with alkyl halides. google.com This suggests that the nitrogen atom in this compound retains some nucleophilicity and could potentially react with strong electrophiles, leading to the formation of N,N,O-trisubstituted hydroxylamines. mdpi.com

Another possible reaction involves the treatment of secondary amines with oxidizing agents like hydrogen peroxide or acyl peroxides to form N,N-dialkylhydroxylamines. google.com This is a synthetic route to the title compound rather than a reaction of it, but it underscores the redox relationship between secondary amines and N,N-disubstituted hydroxylamines.

Theoretical and Computational Chemistry of N,n Ditetradecylhydroxylamine

Quantum Chemical Investigations of Electronic Structure and Reactivity

The presence of the nitrogen and oxygen atoms with their lone pairs of electrons, along with the electron-donating nature of the two long tetradecyl chains, dictates the electronic landscape of N,N-ditetradecylhydroxylamine. The nitrogen atom is typically less electronegative than the oxygen atom, leading to a polarization of the N-O bond. The long alkyl chains primarily exert an inductive effect, increasing the electron density on the nitrogen atom.

Frontier Molecular Orbital Analysis (HOMO-LUMO) of this compound and Related Species

Frontier molecular orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and localization of these orbitals provide insights into a molecule's nucleophilic and electrophilic character.

For N,N-dialkylhydroxylamines, the HOMO is typically localized on the nitrogen and oxygen atoms, reflecting their role as the primary sites of nucleophilicity. The energy of the HOMO is a key indicator of the molecule's ability to donate electrons. In reactions, the HOMO of the N,N-dialkylhydroxylamine interacts with the LUMO of an electrophile. pku.edu.cn Computational studies on reactions involving simpler N,N-dialkylhydroxylamines, such as the retro-Cope elimination, have utilized FMO analysis to explain reactivity trends. unipd.itnih.gov These studies show that the interaction between the hydroxylamine's HOMO and the alkyne's LUMO is crucial for the reaction to proceed. unipd.it

In the case of this compound, the two long tetradecyl chains are expected to have a modest influence on the HOMO and LUMO energies compared to smaller alkyl groups. The primary electronic characteristics will still be dominated by the N-OH moiety. The table below provides a qualitative comparison of the expected frontier molecular orbital characteristics of this compound with its simpler analogue, N,N-dimethylhydroxylamine.

| Compound | HOMO Localization | LUMO Localization | Expected HOMO Energy Level | Expected LUMO Energy Level |

|---|---|---|---|---|

| This compound | Primarily on N and O atoms | Primarily on σ* orbitals of N-O and C-N bonds | Higher (more nucleophilic) | Slightly lower |

| N,N-dimethylhydroxylamine | Primarily on N and O atoms | Primarily on σ* orbitals of N-O and C-N bonds | Lower | Slightly higher |

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly density functional theory (DFT), allows for the detailed investigation of reaction mechanisms, including the calculation of reaction energetics and the characterization of transition states. For reactions involving N,N-dialkylhydroxylamines, such as their role as organocatalysts or their participation in bioorthogonal reactions, computational studies have been pivotal in understanding the reaction pathways. nih.govchemrxiv.org

For instance, in the retro-Cope elimination reaction between N,N-dialkylhydroxylamines and alkynes, DFT calculations have been employed to determine the activation energies and to visualize the transition state geometries. nih.gov These studies reveal the concerted nature of the bond-forming and bond-breaking processes. While no specific computational studies on the reaction energetics of this compound have been reported, the principles derived from studies on smaller analogues are transferable. The long alkyl chains would likely introduce steric hindrance that could affect the activation energy of a given reaction, but the fundamental electronic steps of the reaction involving the hydroxylamine (B1172632) group would be similar.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tue.nlyoutube.comsemanticscholar.org For a large and flexible molecule like this compound, MD simulations are particularly useful for exploring its vast conformational space and understanding its interactions with other molecules.

The two C14H29 chains can adopt a multitude of conformations, ranging from extended, linear arrangements to more compact, folded structures. The conformational flexibility of these long alkyl chains will significantly influence the molecule's physical properties, such as its solubility and its ability to interact with other molecules or surfaces. MD simulations of long-chain alkyl compounds have shown that these chains can exhibit both ordered and disordered states. nih.gov

In a condensed phase, the tetradecyl chains of this compound are likely to engage in significant van der Waals interactions with the chains of neighboring molecules. These intermolecular interactions will play a crucial role in the bulk properties of the material. MD simulations can provide detailed insights into the packing of these molecules and the resulting structure of the material.

Predictive Modeling of Chemical Behavior and Performance

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, can be used to forecast the chemical behavior and performance of molecules based on their structural features. researchgate.netnih.govkjpp.netmdpi.com While specific predictive models for this compound are not documented, its known application as a stabilizer suggests that its antioxidant properties could be a target for such modeling.

Hydroxylamines are known to act as antioxidants by scavenging free radicals. The efficiency of this process is related to the bond dissociation energy (BDE) of the O-H bond. nih.gov Predictive models can be developed to correlate structural descriptors of a series of hydroxylamines with their antioxidant activity. For this compound, descriptors could include electronic parameters of the N-O-H group and steric parameters related to the long alkyl chains. Such models could be used to predict its performance as a stabilizer in various materials.

The table below outlines a hypothetical set of descriptors that could be used in a QSAR model to predict the antioxidant activity of N,N-dialkylhydroxylamines.

| Descriptor Class | Specific Descriptor Example | Relevance to Antioxidant Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the ease of electron donation to a radical species. |

| Electronic | O-H Bond Dissociation Energy (BDE) | Directly relates to the ability to donate a hydrogen atom to a radical. |

| Steric | Molecular Volume | Influences the accessibility of the hydroxylamine functionality to radicals. |

| Topological | Connectivity Indices | Encodes information about the branching and size of the alkyl chains. |

Applications of N,n Ditetradecylhydroxylamine in Advanced Materials Science

N,N-Ditetradecylhydroxylamine as a Stabilizing Additive in Polymeric Systems

The principal application of this compound is as a stabilizing additive in various polymers. It functions as a potent antioxidant, protecting the polymer matrix from degradation caused by environmental factors during processing and end-use. This protection is crucial for maintaining the material's integrity, performance, and lifespan.

Mechanisms of Polymer Degradation Inhibition (Oxidative, Thermal, Photolytic)

Polymers are susceptible to degradation through several mechanisms, often initiated by the formation of free radicals. These highly reactive species can trigger chain reactions that lead to the cleavage of polymer chains, cross-linking, and a general loss of mechanical properties. This compound effectively interrupts these destructive processes through its action as a radical scavenger.

Oxidative Degradation: This is the most common degradation pathway for many polymers, such as polyolefins, and occurs when the material is exposed to oxygen. The process is a free-radical chain reaction involving alkyl (R•) and peroxy (ROO•) radicals. This compound, like other hydroxylamine (B1172632) stabilizers, can donate a hydrogen atom from its O-H group to these reactive radicals, neutralizing them and forming a stable nitroxide radical. This nitroxide radical can further participate in terminating other free radicals, thus acting as a "radical trap" to halt the degradation cycle. Unlike some traditional phenolic antioxidants which primarily scavenge oxygen-centered radicals, hydroxylamines can effectively scavenge both carbon-centered and oxygen-centered radicals, offering a broader spectrum of activity. researchgate.net

Thermal Degradation: High temperatures, such as those encountered during melt processing, can cause the homolytic cleavage of covalent bonds within the polymer chains, generating primary alkyl radicals. These radicals initiate the oxidative degradation cascade. By efficiently scavenging these initial radicals, this compound provides excellent processing stability, preventing significant changes in the polymer's molecular weight and viscosity.

Integration into Various Polymer Matrices (e.g., Polyolefins, Halogen-Containing Polymers, Resins)

The long, non-polar tetradecyl chains of this compound ensure its high compatibility and low volatility in a range of polymer matrices, particularly those with a hydrocarbon backbone. This allows for its homogeneous dispersion within the polymer, which is critical for effective stabilization.

Its application has been well-documented in several types of polymers:

Polyolefins: This is a primary area of application. It is used in polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) of various densities (HDPE, LLDPE). specialchem.com In color-sensitive applications like PP fibers, hydroxylamine stabilizers are used in "phenol-free" formulations to provide superior initial color and resistance to gas fading. specialchem.com

Halogen-Containing Polymers: Polymers like polyvinyl chloride (PVC) and chlorinated polyolefins are inherently less stable and require a robust stabilization package. rsc.orgnih.gov While thermal degradation in PVC primarily involves the elimination of hydrogen chloride, oxidative processes can accelerate degradation. The radical scavenging ability of this compound makes it a suitable component in stabilizer systems for these materials to inhibit oxidative breakdown.

Resins and Other Polymers: Its utility extends to other polymers where oxidative and thermal degradation are concerns, including certain engineering resins and elastomers, where maintaining long-term performance is essential.

Table 1: Polymer Matrix Compatibility and Role of this compound

| Polymer Matrix | Primary Role | Key Benefits |

|---|---|---|

| Polypropylene (PP) | Processing & Long-Term Thermal Stabilizer | Excellent color stability, gas fading resistance, melt flow control. specialchem.com |

| Polyethylene (PE) | Antioxidant & Thermal Stabilizer | Prevents molecular weight changes, enhances long-term service life. specialchem.com |

| Polyvinyl Chloride (PVC) | Co-stabilizer / Antioxidant | Inhibits oxidative degradation pathways that can accelerate polymer breakdown. |

| Engineering Resins | Thermal Stabilizer | Maintains mechanical properties during high-temperature processing and use. |

Influence on Mechanical and Durability Properties of Polymers (e.g., Environmental Stress Crack Resistance, Warpage Resistance)

By preventing the degradation of polymer chains, this compound has a direct positive impact on the final material's mechanical and durability properties. The preservation of the polymer's molecular weight and structure is key to retaining its toughness, strength, and dimensional stability.

Environmental Stress Crack Resistance (ESCR): ESCR is the ability of a polymer to resist failure when exposed to the combined effects of mechanical stress and a chemical agent. polyprocessing.com This type of failure often involves the slow growth of cracks initiated at microscopic flaws. ineos.com For polyolefins like HDPE, maintaining a high molecular weight is crucial for good ESCR. ineos.com By inhibiting the chain scission reactions that lower molecular weight during processing and service life, this compound helps preserve the polymer's inherent ESCR. This is critical for applications like pipes, tanks, and cable jacketing. polyprocessing.comgeosyntheticssociety.org

Warpage Resistance: Warpage in molded plastic parts is often caused by non-uniform shrinkage, which can be exacerbated by polymer degradation. Inconsistent molecular weight distribution resulting from degradation can lead to variations in crystallinity and shrinkage rates across a part. By ensuring uniform melt stability and preventing degradation, this compound contributes to more consistent and predictable shrinkage, thereby improving the warpage resistance and dimensional stability of the final product.

Table 2: Effect of this compound on Polymer Properties

| Property | Influence of Stabilizer | Underlying Mechanism |

|---|---|---|

| Environmental Stress Crack Resistance (ESCR) | Improves | Prevents chain scission, thereby maintaining high molecular weight which is critical for resisting crack propagation. ineos.com |

| Warpage Resistance | Improves | Minimizes degradation-induced variations in molecular weight, leading to more uniform shrinkage and better dimensional stability. |

| Tensile Strength & Elongation | Maintains | Preserves the integrity of polymer chains, preventing the loss of mechanical strength and ductility. mdpi.comnih.gov |

| Melt Flow Index (MFI) | Stabilizes | Prevents significant changes in polymer viscosity during processing by controlling chain scission or cross-linking. |

Potential for this compound in Supramolecular Materials Design

Beyond its role as a polymer additive, the distinct amphiphilic structure of this compound makes it a compelling candidate for the design of supramolecular materials. These materials are ordered structures formed through the spontaneous self-assembly of molecules, held together by non-covalent interactions.

Role of Non-Covalent Interactions and Self-Assembly in Hydroxylamine Systems

The self-assembly of this compound is governed by the interplay of different non-covalent forces originating from its two distinct molecular regions:

The Polar Headgroup: The N-OH functional group is polar and capable of forming directional hydrogen bonds (O-H···N or N-O-H···O). nih.gov These interactions are crucial for organizing the headgroups into ordered arrangements.

The Non-Polar Tails: The two long (C14) tetradecyl chains are hydrophobic. In aqueous or other polar environments, these tails will aggregate to minimize contact with the solvent, a phenomenon driven by the hydrophobic effect. In non-polar environments or the solid state, they will align and pack together through weaker but cumulative van der Waals interactions.

This dual character (amphiphilicity) is a powerful driver for self-assembly. Analogous to how lipids form cell membranes, this compound molecules can spontaneously organize into well-defined architectures like micelles, vesicles, or monolayers at interfaces. researchgate.netacs.org

Design Principles for Supramolecular Architectures Incorporating this compound Moieties

The specific structure of this compound allows for the application of several design principles to create functional supramolecular materials:

Langmuir-Blodgett Films: The amphiphilic nature of the molecule makes it ideal for forming highly ordered, crystalline monomolecular layers (monolayers) at an air-water interface. researchgate.net These monolayers can be subsequently transferred onto solid substrates to build up multilayered films with precise control over thickness and molecular orientation.

Vesicles and Micelles: In aqueous solutions, these molecules could self-assemble into spherical structures. Micelles would feature a hydrophobic core of alkyl chains and a hydrophilic shell of hydroxylamine headgroups, while vesicles (or liposomes) would form bilayers enclosing an aqueous compartment. Such structures could be designed for encapsulation and controlled release applications.

Organogels: In certain organic solvents, the molecules could self-assemble into three-dimensional fibrous networks through a combination of hydrogen bonding and van der Waals interactions. This network could immobilize the solvent, forming a soft material known as an organogel.

Host-Guest Chemistry: The hydroxylamine group could be chemically modified to create a binding site or "host" for specific "guest" molecules, with the self-assembling nature of the alkyl chains providing a scaffold to organize these binding sites in a structured material. nih.gov

The ability to control the assembly through external stimuli (like pH, temperature, or light) by modifying the hydroxylamine headgroup presents further opportunities for creating dynamic, "smart" materials based on the this compound framework.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Sustainable Synthetic Routes for N,N-Ditetradecylhydroxylamine

The industrial viability and environmental impact of this compound are intrinsically linked to its synthetic pathway. Current research trajectories are focused on moving beyond traditional methods to greener, more efficient alternatives.

Conventional synthesis often involves the oxidation of the corresponding secondary amine, N,N-ditetradecylamine. While effective, these routes can rely on harsh oxidants and organic solvents. Modern approaches prioritize sustainability by exploring catalytic systems and alternative feedstocks. A significant advancement is the use of titanium-silicalite catalysts with hydrogen peroxide as a clean oxidant, which primarily yields water as a byproduct researchgate.net. Further innovation is seen in the development of methods using task-specific ionic liquids like choline (B1196258) peroxydisulfate (B1198043), which offer high selectivity and operational simplicity under environmentally benign conditions organic-chemistry.org.

A particularly promising frontier is the application of biocatalysis. nih.govmdpi.com Enzymatic cascades are being designed to produce long-chain amines, the precursors to this compound, directly from renewable resources like vegetable oils and animal fats. nih.gov This approach, which may couple lipases with carboxylic acid reductases (CARs) and transaminases (TAs), could dramatically reduce the environmental footprint associated with the synthesis. nih.gov Such biocatalytic routes operate under mild conditions and can offer high yields, representing a paradigm shift in the sustainable production of specialty chemicals. nih.govacs.org

Table 1: Comparison of Synthetic Routes for Dialkylhydroxylamines

| Synthesis Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Oxidation | Oxidation of secondary amines using reagents like Caro's acid. google.com | Established and well-understood procedures. | Use of hazardous reagents, potential for byproducts. |

| Catalytic Oxidation | Use of catalysts (e.g., titanium-silicalite, MTO) with H₂O₂. researchgate.netacs.org | High efficiency, cleaner reactions (water as byproduct). | Catalyst cost and recovery. |

| Ionic Liquid Media | Choline peroxydisulfate as an oxidizing task-specific ionic liquid. organic-chemistry.org | Green reaction conditions, high selectivity, simple operation. | Scalability and cost of ionic liquids. |

| Biocatalytic Cascades | Multi-enzyme systems (e.g., lipase, CAR, TA) to convert renewable oils to precursor amines. nih.gov | Uses renewable feedstocks, mild conditions, high atom economy. polymerexpert.fr | Enzyme stability, optimization of multi-step cascades. |

Advanced Mechanistic Elucidation of Hydroxylamine-Mediated Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its performance and discovering new applications. The primary function of dialkylhydroxylamines is as radical scavengers, particularly in polymer stabilization.

The core mechanism involves the donation of a hydrogen atom from the hydroxylamine (B1172632) group to a reactive radical (e.g., an alkyl or peroxyl radical), which terminates the radical chain reaction that leads to material degradation. researchgate.netnih.gov This process converts the hydroxylamine into a stable nitroxide radical. Unlike some antioxidants, this resulting nitroxide radical is itself an effective radical scavenger, capable of terminating further radical chains, although the exact stoichiometry and efficiency can vary. researchgate.netcore.ac.uk

Future mechanistic studies will likely employ a combination of experimental techniques, such as Electron Spin Resonance (ESR) spectroscopy, and computational modeling. researchgate.netnih.gov ESR can directly observe and characterize the radical species formed during reactions, providing insight into the scavenging pathway. core.ac.uk Computational chemistry, using methods like density functional theory (DFT), can model reaction pathways, calculate activation barriers for different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer), and predict the stability of intermediates. acs.org This theoretical approach can elucidate how the long tetradecyl chains influence solubility, steric hindrance, and electronic properties at the reactive hydroxylamine center.

Innovation in Functional Materials Utilizing this compound

The unique molecular structure of this compound—a polar hydroxylamine head group attached to two long, nonpolar alkyl tails—makes it a versatile additive for functional materials, especially polymers.

The most established application is as a stabilizer and antioxidant for polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). wikipedia.orgspecialchem.com During high-temperature processing and long-term use, polymers are susceptible to thermo-oxidative degradation. This compound mitigates this by scavenging the free radicals that initiate and propagate degradation. researchgate.net The long tetradecyl chains enhance its compatibility and miscibility with the nonpolar polymer matrix, preventing phase separation and ensuring its uniform distribution, which is critical for effective stabilization. nih.gov

Beyond stabilization, the amphiphilic nature of this compound opens avenues for its use in creating structured and functional materials. Research is exploring the potential for long-chain functional molecules to act as surface modifiers or to participate in the formation of self-assembled monolayers (SAMs) on various substrates. harvard.edumontana.edu While research on hydroxamic acids (a related class) has shown their ability to form stable, oriented monolayers on metal oxides, similar principles could apply to hydroxylamines. harvard.edu Such properties could be harnessed in applications like corrosion inhibition, specialized coatings, and the fabrication of nanocomposites where controlling interfacial properties is key.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Function | Underlying Property |

|---|---|---|

| Polymer Stabilization | Antioxidant, radical scavenger. specialchem.com | Labile hydrogen on the hydroxylamine group. |

| Polymer Processing | Melt flow stabilizer. | Prevention of chain scission during extrusion/molding. |

| Surface Modification | Formation of self-assembled layers on substrates. | Amphiphilic structure (polar head, nonpolar tails). harvard.edu |

| Nanocomposites | Interfacial compatibilizer. | Enhanced miscibility with both polymer matrix and fillers. |

Synergistic Research Across Chemistry and Materials Science Disciplines

The advancement of this compound is a clear example of the benefits of synergistic research that bridges chemistry and materials science. The development of this compound from initial synthesis to final application requires a collaborative, interdisciplinary approach.

Green chemistry principles are guiding synthetic chemists to develop sustainable and cost-effective production routes. polymerexpert.frmdpi.comacs.org These advancements make specialized additives like this compound more commercially attractive and environmentally responsible. researchgate.net Simultaneously, polymer and materials scientists identify needs for next-generation stabilizers that can withstand more demanding processing conditions and extend the lifetime of materials. wikipedia.org

The feedback loop is crucial: materials scientists provide performance data on how the additive behaves within a polymer matrix, which in turn informs chemists about the structure-property relationships. mdpi.com For example, observing how chain length affects solubility and antioxidant efficiency in a polymer blend can guide the synthesis of analogues with optimized alkyl chains. Computational chemists can then model these interactions at a molecular level, providing mechanistic insights that accelerate the design-synthesize-test cycle. This integrated approach ensures that the development of novel molecules is directly tied to tangible improvements in material performance and sustainability. acs.org

Q & A

Q. How can researchers validate the absence of residual solvents in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.